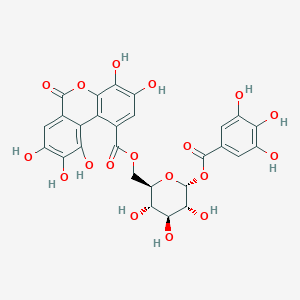
1-O-galloyl-6-O-luteoyl-alpha-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-galloyl-6-O-luteoyl-alpha-D-glucose is a natural product found in Phyllanthus niruri with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
1-O-galloyl-6-O-luteoyl-alpha-D-glucose exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.
Anti-inflammatory Effects
Research indicates that this compound can inhibit pro-inflammatory mediators such as nitric oxide and cytokines. In vitro studies have demonstrated that it reduces the expression of inducible nitric oxide synthase and cyclooxygenase-2 in macrophage cells, suggesting its potential as an anti-inflammatory agent .
Anti-cancer Potential
Several studies have explored the anti-cancer properties of this compound. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. For instance, it has shown efficacy against prostate cancer xenografts in mice without significant adverse effects on body weight .
Case Studies and Research Findings
Clinical Implications
Given its diverse biological activities, this compound holds promise for therapeutic applications in:
- Chronic Inflammatory Diseases : Its ability to modulate inflammatory responses could be beneficial in conditions like arthritis and inflammatory bowel disease.
- Cancer Therapy : As a potential adjunct to conventional treatments, it may enhance the efficacy of chemotherapeutic agents while reducing side effects.
- Metabolic Disorders : Preliminary studies suggest that it may improve insulin sensitivity and aid in managing obesity-related complications .
Eigenschaften
Molekularformel |
C27H22O18 |
|---|---|
Molekulargewicht |
634.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,8,9,10-pentahydroxy-6-oxobenzo[c]chromene-1-carboxylate |
InChI |
InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)21(37)19(35)13(43-27)5-42-25(40)8-4-12(31)18(34)23-15(8)14-7(26(41)44-23)3-11(30)17(33)20(14)36/h1-4,13,19,21-22,27-38H,5H2/t13-,19-,21+,22-,27-/m1/s1 |
InChI-Schlüssel |
WXECVBMGZXQIIU-KFJNVFKXSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C4=C3C5=C(C(=C(C=C5C(=O)O4)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C4=C3C5=C(C(=C(C=C5C(=O)O4)O)O)O)O)O)O)O)O |
Synonyme |
1-O-galloyl-6-O-luteoyl-alpha-D-glucose GLAG cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















